molecular formula C22H16BrN3O B3504373 2-(3-bromophenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide

2-(3-bromophenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide

Cat. No.: B3504373
M. Wt: 418.3 g/mol
InChI Key: HHDNNZJZNYCYLQ-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BPIQ and has a molecular formula of C23H17BrN4O.

Scientific Research Applications

2-(3-bromophenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that BPIQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPIQ has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In addition to medicinal chemistry, BPIQ has also been studied for its potential use as a fluorescent probe in bioimaging. This compound has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, and emit fluorescence upon binding. This property makes BPIQ a promising tool for the detection and diagnosis of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide is not fully understood. However, studies have shown that BPIQ inhibits the activity of various enzymes, including acetylcholinesterase and topoisomerase II. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation, which is believed to be responsible for the compound's anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that BPIQ inhibits the activity of acetylcholinesterase and topoisomerase II, which are enzymes involved in various biological processes. In addition, BPIQ has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-bromophenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide in lab experiments is its potential applications in various fields. BPIQ has been extensively studied for its anticancer properties and potential use as a fluorescent probe in bioimaging. In addition, BPIQ is relatively easy to synthesize and is commercially available.
However, there are also limitations to using BPIQ in lab experiments. One limitation is the lack of understanding of its mechanism of action. In addition, the compound's potential toxicity and side effects have not been fully studied, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 2-(3-bromophenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide. One direction is to further investigate the compound's mechanism of action and potential applications in medicinal chemistry. This includes studying its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases.
Another direction is to investigate the potential use of BPIQ as a fluorescent probe in bioimaging. This includes developing new imaging techniques and applications for the detection and diagnosis of neurodegenerative diseases.
Overall, this compound is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential applications, but the compound's unique properties make it a promising tool for scientific research.

Properties

IUPAC Name

2-(3-bromophenyl)-6-methyl-N-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O/c1-14-7-8-20-18(10-14)19(22(27)25-17-6-3-9-24-13-17)12-21(26-20)15-4-2-5-16(23)11-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDNNZJZNYCYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CN=CC=C3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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